(S)-(+)-clenbuterol (S)-(+)-clenbuterol (S)-clenbuterol is the (S)-enantiomer of clenbuterol. It is an enantiomer of a (R)-clenbuterol.
Brand Name: Vulcanchem
CAS No.: 50499-60-0
VCID: VC20794199
InChI: InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m1/s1
SMILES: CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Molecular Formula: C12H18Cl2N2O
Molecular Weight: 277.19 g/mol

(S)-(+)-clenbuterol

CAS No.: 50499-60-0

Cat. No.: VC20794199

Molecular Formula: C12H18Cl2N2O

Molecular Weight: 277.19 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-clenbuterol - 50499-60-0

Specification

Description (S)-clenbuterol is the (S)-enantiomer of clenbuterol. It is an enantiomer of a (R)-clenbuterol.
CAS No. 50499-60-0
Molecular Formula C12H18Cl2N2O
Molecular Weight 277.19 g/mol
IUPAC Name (1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol
Standard InChI InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m1/s1
Standard InChI Key STJMRWALKKWQGH-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O
SMILES CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Canonical SMILES CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

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